molecular formula C17H23N3O4S2 B2469196 3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2320885-01-4

3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2469196
CAS No.: 2320885-01-4
M. Wt: 397.51
InChI Key: SQNZHLVDFXYCOB-UHFFFAOYSA-N
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Description

“3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one” is a chemical compound. It’s part of a series of novel new 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives . These compounds have been synthesized in the search for better antibacterial agents .

Scientific Research Applications

Catalytic and Inhibitory Functions

  • Cathepsin B Inhibition and Cytotoxicity : Palladacycles containing 1,4-diazepine derivatives have shown potential as cathepsin B inhibitors and cytotoxic agents. Cathepsin B is implicated in cancer-related events, and inhibiting it can be valuable for therapeutic applications (Spencer et al., 2009).

Synthesis and Chemical Properties

  • Novel Synthesis Methods : A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed. These derivatives have a broad spectrum of biological activities, showcasing the compound's versatility in synthesis and potential applications (Shaabani et al., 2009).

  • Sulfonyl Group Migration : Research has demonstrated the sequential migration of sulfonyl groups in the synthesis of 1,4-diazepines. This highlights the compound's role in chemical transformations and the development of new synthetic pathways (Heo et al., 2020).

Photochemical and Electrophilic Reactions

  • Photosensitive Poly(benzoxazole) Precursors : The compound has been used in the development of photosensitive poly(benzoxazole) (PBO) precursors, indicating its utility in materials science and photolithography (Ebara et al., 2002).

  • Formation of Benzazepines : The compound's derivatives have been employed in silver-catalyzed reactions to form 3-benzazepines, showcasing its role in facilitating complex chemical reactions (Xiao et al., 2015).

Biological Activity

  • Antagonists of Muscarinic Receptors : Derivatives of this compound have been explored as potentially selective muscarinic (M3) receptor antagonists. This indicates its potential application in the development of therapeutic agents (Bradshaw et al., 2008).

Properties

IUPAC Name

3-methyl-5-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-18-15-11-14(3-4-16(15)24-17(18)21)26(22,23)20-7-2-6-19(8-9-20)13-5-10-25-12-13/h3-4,11,13H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNZHLVDFXYCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCN(CC3)C4CCSC4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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